molecular formula C11H10O3 B13419781 Methyl 7-methylcyclopenta[c]pyran-4-carboxylate CAS No. 63785-74-0

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate

Cat. No.: B13419781
CAS No.: 63785-74-0
M. Wt: 190.19 g/mol
InChI Key: BIWBVIWBTKFOEV-UHFFFAOYSA-N
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Description

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate: is a chemical compound belonging to the group of terpenoids. It is noted in the literature as a component of complex hypolipemic and choleretic agents . This compound is found in the extracts of Plantago major, a species of plantain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate involves several steps, typically starting with the cyclization of appropriate precursors to form the cyclopenta[c]pyran ring system. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 7-methylcyclopenta[c]pyran-4-carboxylate include:

Uniqueness

This compound is unique due to its specific structure and biological activities. Its presence in Plantago major and its noted hypolipemic and choleretic effects distinguish it from other similar compounds .

Biological Activity

Methyl 7-methylcyclopenta[c]pyran-4-carboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H10O3
  • Molecular Weight : 190.2 g/mol
  • CAS Number : 63785-74-0
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : Approximately 433.4 °C at 760 mmHg
  • Flash Point : 198.8 ± 27.4 °C

Biological Activity

This compound has been studied for various biological activities, particularly in the context of traditional medicine and modern pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its presence in extracts from Plantago major, where it was found alongside other bioactive compounds such as squalene . Its effectiveness against certain fungal strains suggests potential applications in treating infections.

Neuroprotective Potential

While direct evidence for neuroprotective effects of this compound is sparse, related compounds have demonstrated benefits in neurodegenerative conditions. For example, loganin has shown promise in enhancing cognitive function and protecting against neuronal damage . This opens avenues for further investigation into the neuroprotective potential of this compound.

Case Studies and Research Findings

  • Isolation from Natural Sources :
    • This compound was isolated from Caryopteris species, which are known for their medicinal properties. The compound was found to be present at a concentration of approximately 15.8% in certain extracts .
  • Synthesis and Derivatives :
    • The total synthesis of terpenoid derivatives has been explored, with this compound being a focus due to its structural characteristics that may contribute to its biological activities .
  • Comparative Analysis with Other Compounds :
    • A comparative study indicated that this compound shares structural similarities with other bioactive compounds, which may correlate with similar biological activities such as anti-inflammatory and antimicrobial effects .

Properties

IUPAC Name

methyl 7-methylcyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-3-4-8-9(7)5-14-6-10(8)11(12)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWBVIWBTKFOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2C1=COC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345554
Record name Methyl 7-methylcyclopenta[c]pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63785-74-0
Record name Methyl 7-methylcyclopenta[c]pyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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